molecular formula C10H11NO4 B12883819 2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol CAS No. 113194-07-3

2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol

Cat. No.: B12883819
CAS No.: 113194-07-3
M. Wt: 209.20 g/mol
InChI Key: PTBQYUMQVZWPSQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol is a benzofuran derivative known for its unique structural features and diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to possess significant pharmacological properties, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzofuran ring structure allows it to interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol can be compared with other benzofuran derivatives such as:

    Psoralen: Used in the treatment of skin diseases.

    8-methoxypsoralen: Another derivative with similar applications.

    Angelicin: Known for its therapeutic properties in treating skin conditions. The uniqueness of 2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

113194-07-3

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2,2-dimethyl-5-nitro-3H-1-benzofuran-7-ol

InChI

InChI=1S/C10H11NO4/c1-10(2)5-6-3-7(11(13)14)4-8(12)9(6)15-10/h3-4,12H,5H2,1-2H3

InChI Key

PTBQYUMQVZWPSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)[N+](=O)[O-])O)C

Origin of Product

United States

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